molecular formula C10H12FNO B1374117 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol CAS No. 1082399-76-5

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol

Cat. No.: B1374117
CAS No.: 1082399-76-5
M. Wt: 181.21 g/mol
InChI Key: NMFTXPLTTAEWPV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is a synthetic organic compound characterized by the presence of an aminomethyl group, a fluorine atom, and a hydroxyl group attached to an indene framework

Scientific Research Applications

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Framework: Starting from a suitable precursor, such as a substituted benzene, the indene framework is constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as thiols, amines, or alkoxides

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted indene derivatives

Comparison with Similar Compounds

    1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the fluorine atom, which may result in different biological activity and stability.

    4-Fluoro-2,3-dihydroinden-1-ol:

    1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol: Substitution of fluorine with chlorine, which may alter its reactivity and interaction with biological targets.

Uniqueness: 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFTXPLTTAEWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C(=CC=C2)F)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
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1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol
Reactant of Route 6
1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol

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